(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide (S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403211
InChI: InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-7-12(4)9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1
SMILES: CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13403211

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide -

Specification

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide
Standard InChI InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-7-12(4)9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1
Standard InChI Key MYQSCLWCHYPRSW-AWEZNQCLSA-N
Isomeric SMILES CCN(CC1=CC=CC(=C1)C)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide is C₁₆H₂₅N₂O, derived from its butyramide core (C₄H₈NO) modified with ethyl, methyl, and 3-methyl-benzyl substituents. Key structural features include:

  • Stereochemistry: The (S)-configuration at the second carbon dictates chiral interactions with biological targets.

  • Amide bond: The -NH-CO- group enables hydrogen bonding and participation in hydrolytic reactions.

  • Branched aliphatic chain: The 3-methyl group introduces steric effects influencing conformational flexibility.

  • Aromatic substitution: The 3-methyl-benzyl moiety enhances lipophilicity and π-π stacking potential.

Table 1: Comparative Structural Data of Related Amides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₆H₂₅N₂O261.393-methyl-benzyl, ethyl, 3-methyl
(S)-2-Amino-N-ethyl-3-methyl-N-(3-CF₃-benzyl)-butyramideC₁₅H₂₁F₃N₂O302.333-CF₃-benzyl, ethyl, 3-methyl
(S)-2-Amino-N-(4-Cl-benzyl)-N-ethyl-3-methyl-butyramideC₁₄H₂₁ClN₂O268.784-Cl-benzyl, ethyl, 3-methyl

Physicochemical Characteristics

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited aqueous solubility (estimated logP ≈ 2.8).

  • Melting Point: Analogous compounds with trifluoromethyl or chloro substituents show melting points between 120–150°C, suggesting a similar range for the target molecule.

  • Optical Activity: The (S)-enantiomer is expected to display specific optical rotation values comparable to analogs, typically in the range of +20° to +40° (c = 1, MeOH).

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide can be approached through a three-step sequence:

  • Amide bond formation: Coupling 2-amino-3-methylbutyric acid with N-ethyl-3-methyl-benzylamine.

  • Chiral resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

  • Purification: Crystallization or chromatography to achieve >98% enantiomeric excess .

Key Reaction Steps

  • Step 1: Activation of 2-amino-3-methylbutyric acid using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.

  • Step 2: Nucleophilic attack by N-ethyl-3-methyl-benzylamine, with triethylamine as a base, yielding the racemic amide.

  • Step 3: Enzymatic resolution with lipase B from Candida antarctica to preferentially hydrolyze the (R)-enantiomer .

Table 2: Optimized Reaction Conditions for Amide Synthesis

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (Step 1)Minimizes racemization
SolventDichloromethaneEnhances reagent solubility
Coupling AgentEDC/HOBt85–90% coupling efficiency
Reaction Time12–18 hoursComplete conversion

Chemical Reactivity and Stability

Amide Bond Reactivity

The central amide group undergoes characteristic reactions:

  • Hydrolysis: Acidic (6M HCl, reflux) or basic (2M NaOH, 60°C) conditions cleave the amide bond to yield 2-amino-3-methylbutyric acid and N-ethyl-3-methyl-benzylamine.

  • Reduction: Lithium aluminum hydride reduces the amide to the corresponding amine (N-ethyl-N-(3-methyl-benzyl)-3-methylbutane-1,2-diamine) at −78°C in THF.

Thermal and Oxidative Stability

  • Thermal decomposition: Onset at 210°C (TGA data from analogs), with primary degradation products including CO₂ and benzylamine derivatives.

  • Oxidative susceptibility: The benzylic hydrogen undergoes radical-mediated oxidation to form N-oxide byproducts under UV light (λ = 254 nm).

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